molecular formula C21H17FN4O3 B11199827 3-[(3-Fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-Fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11199827
M. Wt: 392.4 g/mol
InChI Key: HGFHVNKAJIARSW-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions. This may involve the use of reagents like fluorobenzene and methylbenzene in the presence of catalysts such as aluminum chloride.

    Carbamoylation: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(3-fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is investigated for its potential as a pharmacophore. It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-[(3-fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of substituents and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C21H17FN4O3/c1-12-5-7-13(8-6-12)18-10-17(21(28)29)25-19-16(11-23-26(18)19)20(27)24-15-4-2-3-14(22)9-15/h2-11,18,25H,1H3,(H,24,27)(H,28,29)

InChI Key

HGFHVNKAJIARSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=CC=C4)F)C(=O)O

Origin of Product

United States

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